N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Chemical Structure: The compound features an ethane-1,2-diamine backbone substituted at both nitrogen atoms with 2,6-dinitro-4-(trifluoromethyl)phenyl groups.
Potential Applications:
Properties
IUPAC Name |
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N6O8/c17-15(18,19)7-3-9(25(29)30)13(10(4-7)26(31)32)23-1-2-24-14-11(27(33)34)5-8(16(20,21)22)6-12(14)28(35)36/h3-6,23-24H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSHEXYKCKVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves several steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then coupled with ethyl cyanoacetate, followed by cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interaction studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Due to its explosive nature, it is used in the development of new materials and technologies for industrial applications.
Mechanism of Action
The mechanism of action of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, resulting in the desired effects .
Comparison with Similar Compounds
Diamine Backbone Analogs
Key Observations :
Nitro- and CF₃-Substituted Analogs
Key Observations :
- Backbone Flexibility : The ethane-1,2-diamine backbone in the target compound may improve solubility in polar solvents compared to ethalfluralin’s rigid benzenamine structure.
- Environmental Impact : Ethalfluralin’s herbicidal activity is linked to nitro groups inhibiting root growth; the target compound’s diamine structure could alter soil mobility or persistence .
Research Findings and Hypotheses
Catalytic Performance
- Ligands with electron-withdrawing groups (e.g., CF₃) can stabilize metal centers in rare-earth complexes, improving turnover numbers in hydroamination reactions . However, excessive steric bulk (e.g., dinitro groups) might reduce catalytic efficiency compared to less substituted analogs.
Agrochemical Potential
- Ethalfluralin’s mechanism involves disrupting microtubule assembly in weeds . The target compound’s diamine backbone could allow dual-action mechanisms (e.g., enzyme inhibition + soil stabilization), though toxicity profiles remain unstudied.
Biological Activity
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, commonly referred to as bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a synthetic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study focusing on substituted amino acid hydrazides demonstrated that modifications to the benzoxa-[2,1,3]-diazole scaffold enhanced antibacterial activity against various strains of Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. The introduction of nitroaryl moieties was associated with increased efficacy against these pathogens .
Cytotoxicity and Selectivity
In vitro studies have shown that certain derivatives of dinitrophenyl compounds, including those similar to this compound, exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology . The structure-activity relationship (SAR) analysis indicates that the presence of trifluoromethyl and dinitro groups significantly influences the compound's cytotoxic effects.
The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacterial cells. Specifically, it is believed to disrupt the electron transport chain (ETC), leading to a decline in ATP production and subsequent cell death. This mechanism is similar to that observed in other nitro-containing compounds used against drug-resistant Mtb strains .
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various nitroaryl derivatives against drug-susceptible and resistant strains of Mtb. The results indicated that compounds with multiple nitro groups showed enhanced activity with minimum inhibitory concentration (MIC) values below 50 µM across tested strains. Notably, derivatives containing the 3-chlorophenyl group exhibited differential selectivity towards isoniazid-resistant strains .
Study 2: Cytotoxicity Assessment
In another study evaluating cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed that while the compound effectively inhibited cancer cell proliferation at low concentrations (IC50 values around 10 µM), it demonstrated minimal toxicity towards non-cancerous cells .
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Mtb strains |
| Cytotoxicity | Selective towards cancer cells |
| MIC Values | <50 µM for resistant Mtb strains |
| IC50 Values | ~10 µM for cancer cells |
| Mechanism of Action | Inhibition of ETC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
